Cas no 2228290-05-7 (methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate)
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate
- Cyclobutaneacetic acid, 3,3-difluoro-α-hydroxy-, methyl ester
-
- Inchi: 1S/C7H10F2O3/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5,10H,2-3H2,1H3
- InChI Key: OLVMUWXCSFHPTO-UHFFFAOYSA-N
- SMILES: C1(C(O)C(OC)=O)CC(F)(F)C1
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 216.5±15.0 °C(Predicted)
- pka: 12.88±0.20(Predicted)
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005867-0.05g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-2005867-0.1g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-2005867-0.25g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-2005867-0.5g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-2005867-1.0g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 1g |
$986.0 | 2023-06-02 | |
| Enamine | EN300-2005867-2.5g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
| Enamine | EN300-2005867-5.0g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 5g |
$2858.0 | 2023-06-02 | |
| Enamine | EN300-2005867-10.0g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 10g |
$4236.0 | 2023-06-02 | |
| Enamine | EN300-2005867-1g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-2005867-5g |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
2228290-05-7 | 95% | 5g |
$2858.0 | 2023-09-16 |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate
Methyl 2-(3,3-Difluorocyclobutyl)-2-Hydroxyacetate: A Comprehensive Overview
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate (CAS No. 2228290-05-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of drugs targeting metabolic disorders and neurological conditions.
The molecular structure of methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate is composed of a cyclobutyl ring with two fluorine atoms and a hydroxy group attached to the acetate moiety. The presence of these functional groups imparts distinct chemical properties that make it an intriguing candidate for further investigation. Recent studies have highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and improved pharmacokinetic profiles.
In the context of medicinal chemistry, methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate has been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. This approach can enhance the bioavailability and reduce the side effects of therapeutic agents. Research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structures exhibit favorable pharmacological properties, including increased solubility and permeability across biological membranes.
The cyclobutyl ring in methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate contributes to its unique conformational flexibility, which can influence its binding interactions with target proteins. This flexibility is crucial for optimizing the compound's affinity and selectivity towards specific receptors or enzymes. Computational studies using molecular dynamics simulations have provided insights into the conformational behavior of this compound, suggesting that it can adopt multiple stable conformations that may be advantageous for drug design.
One of the key areas where methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate shows promise is in the treatment of metabolic disorders such as diabetes and obesity. These conditions are characterized by dysregulation of glucose and lipid metabolism, which can lead to a range of complications. Preclinical studies have indicated that this compound can modulate key metabolic pathways, potentially improving insulin sensitivity and reducing adipose tissue accumulation. These findings are supported by in vitro experiments using cell lines and animal models, which have shown promising results in terms of efficacy and safety.
Beyond metabolic disorders, methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate has also been investigated for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major health challenges with limited treatment options. Research has shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. These properties make it a potential candidate for developing new therapies for neurological conditions.
The development of new drugs often involves extensive preclinical testing to evaluate safety and efficacy before advancing to clinical trials. In this regard, methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate has undergone rigorous in vitro and in vivo studies to assess its pharmacological profile. Toxicity studies have indicated that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical evaluation.
In conclusion, methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate (CAS No. 2228290-05-7) represents a novel compound with significant potential in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound may play a crucial role in advancing the treatment options for metabolic disorders and neurological conditions.
2228290-05-7 (methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)